molecular formula C27H38N2O2 B14292804 2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid CAS No. 113538-93-5

2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid

Cat. No.: B14292804
CAS No.: 113538-93-5
M. Wt: 422.6 g/mol
InChI Key: YFFYPVXBGKJOIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the dodecyl(methyl)amino group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-7-{4-[ethyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid
  • 2-Cyano-7-{4-[propyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid
  • 2-Cyano-7-{4-[butyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid

Uniqueness

2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic molecules .

Properties

CAS No.

113538-93-5

Molecular Formula

C27H38N2O2

Molecular Weight

422.6 g/mol

IUPAC Name

2-cyano-7-[4-[dodecyl(methyl)amino]phenyl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C27H38N2O2/c1-3-4-5-6-7-8-9-10-11-15-22-29(2)26-20-18-24(19-21-26)16-13-12-14-17-25(23-28)27(30)31/h12-14,16-21H,3-11,15,22H2,1-2H3,(H,30,31)

InChI Key

YFFYPVXBGKJOIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC=CC=C(C#N)C(=O)O

Origin of Product

United States

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